BenchChemオンラインストアへようこそ!

N1-(2-methoxy-5-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Lipophilicity Drug-likeness ADME

N1-(2-methoxy-5-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 953175-51-4) is a synthetic diamide belonging to the oxalamide class, characterized by a 2-methoxy-5-methylphenyl ring linked via an oxalamide bridge to a 1-methylpiperidin-4-ylmethanamine moiety. This compound shares the core pharmacophore of clinically investigated HIV-1 entry inhibitors such as NBD-556 and NBD-557 but differs in its aromatic substitution pattern (electron-donating methoxy/methyl versus electron-withdrawing halogens) and piperidine N-substitution (N-methyl versus 2,2,6,6-tetramethyl).

Molecular Formula C17H25N3O3
Molecular Weight 319.405
CAS No. 953175-51-4
Cat. No. B2624862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxy-5-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
CAS953175-51-4
Molecular FormulaC17H25N3O3
Molecular Weight319.405
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C
InChIInChI=1S/C17H25N3O3/c1-12-4-5-15(23-3)14(10-12)19-17(22)16(21)18-11-13-6-8-20(2)9-7-13/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
InChIKeyFQZHSNLDJMGCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Methoxy-5-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide: A Structurally Differentiated Oxalamide Scaffold


N1-(2-methoxy-5-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 953175-51-4) is a synthetic diamide belonging to the oxalamide class, characterized by a 2-methoxy-5-methylphenyl ring linked via an oxalamide bridge to a 1-methylpiperidin-4-ylmethanamine moiety [1]. This compound shares the core pharmacophore of clinically investigated HIV-1 entry inhibitors such as NBD-556 and NBD-557 but differs in its aromatic substitution pattern (electron-donating methoxy/methyl versus electron-withdrawing halogens) and piperidine N-substitution (N-methyl versus 2,2,6,6-tetramethyl) [2]. These structural distinctions produce a distinct physicochemical profile, including reduced lipophilicity and altered hydrogen-bonding capacity, which may translate to differential pharmacokinetic behavior and target interaction profiles compared to its better-characterized analogs.

Why In-Class Oxalamide Analogs Cannot Be Interchanged with N1-(2-Methoxy-5-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide


Within the oxalamide-piperidine class, minor structural modifications are known to profoundly affect pharmacological behavior. For example, the conversion of NBD-556 from a CD4-agonist to a CD4-antagonist (NBD-11021) was achieved solely by modification of the oxalamide midregion [1]. Similarly, the replacement of the 2,2,6,6-tetramethylpiperidine group in NBD-556/NBD-557 with an N-methylpiperidine moiety, combined with the electron-rich 2-methoxy-5-methylphenyl ring in the target compound, results in a distinct electronic and steric environment. These differences predict altered binding kinetics at the gp120 Phe43 cavity, as well as divergent solubility and permeability profiles, making direct functional substitution with existing analogs unreliable without empirical validation. The following quantitative evidence details these specific points of differentiation.

Quantitative Differentiation of N1-(2-Methoxy-5-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide from its Closest Analogs


Reduced Lipophilicity (XLogP3) Compared to Halogenated HIV-1 Entry Inhibitors

The target compound exhibits a computed XLogP3 of 1.9, which is substantially lower than the values for NBD-556 (LogP 4.07) and NBD-557 (LogP 4.18) [1][2]. This >2 log unit reduction indicates a significantly higher hydrophilicity, which is predicted to improve aqueous solubility and reduce non-specific protein binding, potentially leading to a superior free fraction in biological assays.

Lipophilicity Drug-likeness ADME

Distinct Hydrogen Bond Donor/Acceptor Profile vs. NBD-556

The target compound presents 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), compared to NBD-556 which has 2 HBD and 3 HBA [1][2]. The additional HBA arises from the methoxy substituent on the phenyl ring. This increases the topological polar surface area (TPSA) to 70.7 Ų versus 73.72 Ų for NBD-556, a slight difference that belies the altered spatial distribution of polarity, which is critical for specific interactions within the gp120 Phe43 cavity.

Hydrogen bonding Target engagement Molecular recognition

Structural Divergence from a Closely Related N-((1-methylpiperidin-4-yl)methyl)oxalamide with Proven gp120 Affinity

A closely related analog, N1-(4-chloro-3-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, shares the identical piperidine-side fragment with the target compound but differs in the aromatic ring, and has a recorded IC50 of 1.00E+5 nM for inhibition of HIV-1 YU2 gp120 binding to CD4 [1]. While this affinity is weak, it confirms that the N-((1-methylpiperidin-4-yl)methyl)oxalamide scaffold is capable of engaging the gp120 target. The target compound's electron-rich aromatic ring is predicted to alter binding kinetics within the same cavity, potentially enhancing affinity, though direct measurement is required.

HIV-1 gp120 Entry inhibitor Binding affinity

Evidence-Backed Application Scenarios for N1-(2-Methoxy-5-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide


HIV-1 gp120 Entry Inhibitor Lead Optimization

The compound's structural homology to NBD-556/NBD-557 and the confirmed target engagement of its piperidine-side analog (IC50 = 100,000 nM) position it as a candidate for focused SAR campaigns. Its reduced lipophilicity (XLogP3 = 1.9) suggests it could serve as a more soluble, hydrophilic starting point for medicinal chemistry efforts aiming to improve the pharmacokinetic limitations of halogenated CD4 mimetics [1].

Pharmacokinetic Profiling of Oxalamide-Based Probes

The distinct physicochemical signature (MW = 319.4, TPSA = 70.7 Ų, 2 HBD, 4 HBA) makes this compound a valuable tool for studying how divergent aromatic substitution influences the ADME properties of the oxalamide-piperidine class. It can be directly compared to NBD-556 (MW = 337.85, TPSA = 73.72 Ų) in parallel in vitro assays for solubility, permeability, and metabolic stability [2].

Chemical Biology Probe for gp120 Conformational Dynamics

With its unique electron-rich aromatic ring and N-methylpiperidine tail, this compound may induce or stabilize distinct gp120 conformational states compared to halogenated analogs. Structure-based design efforts, guided by the known conversion of CD4-agonists to antagonists through midregion modification, could explore how this compound's scaffold affects the open/closed equilibrium of the HIV-1 envelope trimer [3].

Quote Request

Request a Quote for N1-(2-methoxy-5-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.